molecular formula C13H17N3O B2536773 N-(pyridin-3-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide CAS No. 2124007-83-4

N-(pyridin-3-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide

Cat. No.: B2536773
CAS No.: 2124007-83-4
M. Wt: 231.299
InChI Key: ZFDOAFOHXIHZBF-UHFFFAOYSA-N
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Description

N-(pyridin-3-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide: is a heterocyclic compound that features a pyridine ring fused with an octahydrocyclopenta[c]pyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-3-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide typically involves the reaction of pyridine derivatives with cyclopentane-based intermediates. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction can be carried out in toluene with iodine and tert-butyl hydroperoxide (TBHP) as reagents, promoting C–C bond cleavage and forming the desired amide .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(pyridin-3-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of N-(pyridin-3-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Properties

IUPAC Name

N-pyridin-3-yl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c17-13(15-12-5-2-6-14-7-12)16-8-10-3-1-4-11(10)9-16/h2,5-7,10-11H,1,3-4,8-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDOAFOHXIHZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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